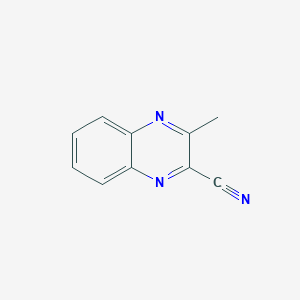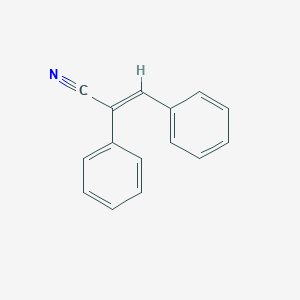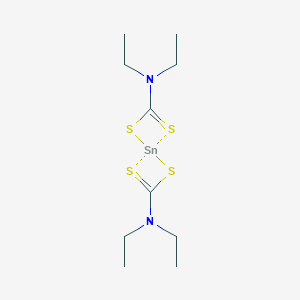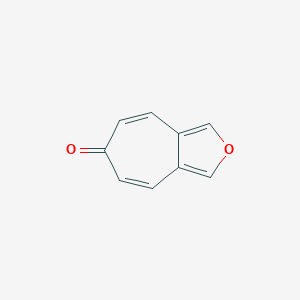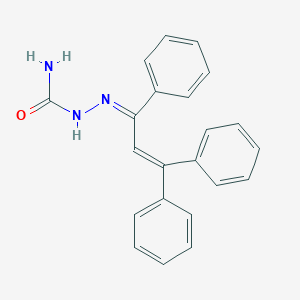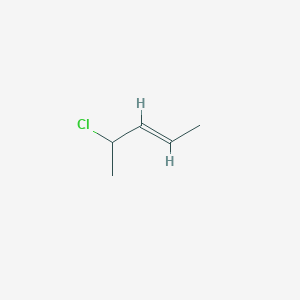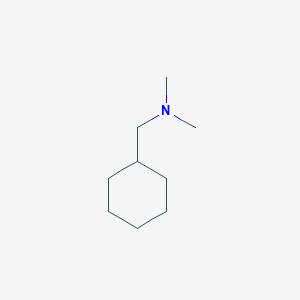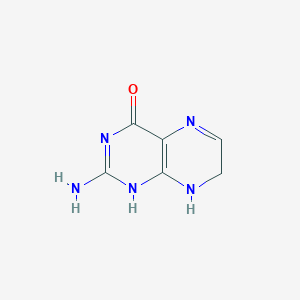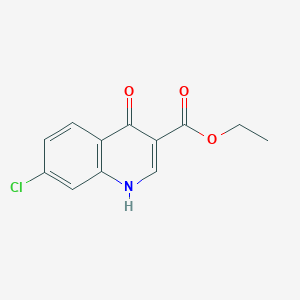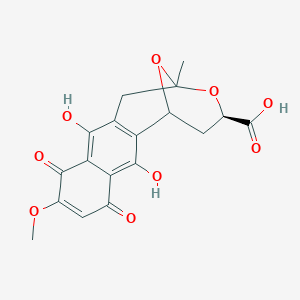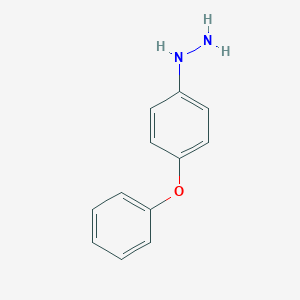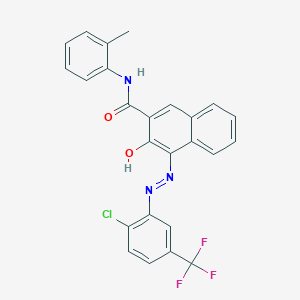
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-, commonly known as "NTB," is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of NTB is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions and forming complexes. These complexes can then interact with cellular components, leading to various biological effects.
生化学的および生理学的効果
NTB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory properties and to reduce oxidative stress.
実験室実験の利点と制限
NTB has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions and amino acids. However, one limitation of NTB is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of NTB in scientific research. One area of interest is the development of NTB-based anti-cancer drugs. Additionally, NTB could be used in the development of new fluorescent probes for the detection of metal ions and amino acids. Further research is needed to fully understand the mechanism of action of NTB and its potential applications in various fields.
Conclusion:
In conclusion, NTB is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been used as a fluorescent probe for the detection of metal ions and amino acids. Additionally, it has been shown to have anti-tumor properties and to reduce oxidative stress. While there are limitations to its use in certain experiments, there are several future directions for the use of NTB in scientific research.
合成法
The synthesis of NTB involves the reaction of 2-naphthoic acid with 2-methylaniline and 2-chloro-5-trifluoromethylphenyl diazonium chloride. The resulting product is then hydrolyzed to obtain NTB. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
科学的研究の応用
NTB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids. Additionally, NTB has been shown to have anti-tumor properties and has been used in the development of anti-cancer drugs.
特性
CAS番号 |
17618-85-8 |
|---|---|
製品名 |
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)- |
分子式 |
C25H17ClF3N3O2 |
分子量 |
483.9 g/mol |
IUPAC名 |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17ClF3N3O2/c1-14-6-2-5-9-20(14)30-24(34)18-12-15-7-3-4-8-17(15)22(23(18)33)32-31-21-13-16(25(27,28)29)10-11-19(21)26/h2-13,33H,1H3,(H,30,34) |
InChIキー |
KZHCYOFLVZADTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
その他のCAS番号 |
17618-85-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




